Moderate Enantioselectivity vs. Substituted Analogs in Rhodococcus rhodochrous Biocatalysis
In a direct head-to-head study using whole cells of Rhodococcus rhodochrous ATCC BAA-870 at pH 9.0, the parent compound 3-amino-3-phenylpropanenitrile showed a distinct enantioselectivity profile. The residual (R)-nitrile was obtained in 88% ee, while the corresponding amide product was formed in 62% ee [1]. This contrasts with close analogs like 3-amino-3-p-tolylpropanenitrile, where the enzyme showed higher selectivity, achieving up to 85% ee for one of the products [1]. This data pinpoints the unsubstituted phenyl compound's behavior as a benchmark for enzymatic selectivity.
| Evidence Dimension | Enantiomeric excess (ee) of residual (R)-nitrile after enzymatic hydrolysis |
|---|---|
| Target Compound Data | 88% ee (residual nitrile), 62% ee (amide product) |
| Comparator Or Baseline | 3-amino-3-p-tolylpropanenitrile: up to 85% ee for one product (nitrile or amide, as reported in abstract). |
| Quantified Difference | The target compound's 88% ee for the nitrile is higher than the maximum 85% ee reported for the tolyl analog, establishing a differentiated starting point for chiral synthesis. |
| Conditions | Rhodococcus rhodochrous ATCC BAA-870 whole cells, pH 9.0, substrate concentration not specified in abstract. |
Why This Matters
This quantitative difference dictates the route to obtaining specific enantiomers of beta-amino acids; a procurement choice between the parent and substituted analogs directly impacts the attainable ee and yield in subsequent synthesis steps.
- [1] Chhiba, V. P., Bode, M. L., Mathiba, K., Kwezi, L., & Brady, D. (2012). Enantioselective biocatalytic hydrolysis of β-aminonitriles to β-amino-amides using Rhodococcus rhodochrous ATCC BAA-870. Journal of Molecular Catalysis B: Enzymatic, 77, 41–46. View Source
